The enantiomeric purity of the synthesized compound is crucial for its efficacy and safety; high-performance liquid chromatography (HPLC) techniques are employed to achieve enantiomeric separation, ensuring purity levels exceeding 99.9% . The synthesis parameters, such as temperature and reaction time, are carefully controlled to optimize yield and purity.
Deramciclane fumarate features a complex bicyclic structure, characterized by a bicyclo[2.2.1]heptane core with substituents that contribute to its pharmacological properties. The structure has been elucidated through single crystal X-ray diffraction analysis, confirming its stereochemistry and providing insights into its three-dimensional conformation .
Key structural characteristics include:
Deramciclane fumarate undergoes various chemical reactions that are essential for its pharmacokinetics and metabolism. Notably, it can be metabolized through side chain modifications and oxidation processes, leading to the formation of active metabolites such as N-desmethyl deramciclane. These metabolic pathways involve hydroxylation and carboxylation reactions that enhance or alter the drug's activity .
The compound's stability in different pH environments is also an important consideration; it is classified as acid-labile, which means its degradation can be influenced by gastric pH levels during oral administration .
The mechanism of action of deramciclane fumarate primarily involves modulation of neurotransmitter systems in the brain, particularly targeting serotonin receptors. It exhibits anxiolytic effects by enhancing serotonergic neurotransmission without the sedative effects commonly associated with benzodiazepines. This selectivity contributes to its therapeutic profile in treating anxiety disorders .
Pharmacokinetic studies indicate that deramciclane can cross the blood-brain barrier effectively, reaching peak plasma concentrations within 2 to 4 hours post-administration. Its bioavailability averages around 36%, which supports its clinical use for oral dosing .
Deramciclane fumarate possesses distinct physical and chemical properties that influence its formulation and therapeutic application:
These properties impact the formulation strategies used in developing tablets or other dosage forms for clinical use .
Deramciclane fumarate's primary application lies in the treatment of anxiety disorders. Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms without significant sedative effects, making it a preferable option over traditional benzodiazepines for many patients .
In addition to its therapeutic use, research continues into its pharmacological profile, exploring potential applications in other psychiatric conditions or as part of combination therapies aimed at enhancing treatment outcomes for patients with complex mental health issues .
Deramciclane fumarate (chemical name: (1R,2S,4R)-(−)-N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo[2.2.1]hept-2-yl)oxy)ethanamine (2E)-but-2-enedioate) is a chiral camphor-derived anxiolytic compound with the molecular formula C₂₄H₃₅NO₅ and a molecular weight of 417.54 g/mol [7]. Its structure features a bicyclic bornane monoterpenoid core with a phenyl substituent at the C2 position and a 2-(dimethylamino)ethoxy side chain linked via an ether bond – a configuration essential for its pharmacological activity [5] [7]. The compound exists exclusively as the (1R,2S,4R) enantiomer, with its optical antipode and racemate demonstrating significantly reduced biological activity [2]. X-ray crystallographic analysis confirms this absolute stereochemistry, which enables specific three-dimensional interactions with target receptors [2].
The fumarate salt formulation (CAS 120444-72-6) enhances solubility and stability, with the fumaric acid component forming a stable 1:1 salt complex with the dimethylamino group of the deramciclane base [7]. Analytical characterization by high-performance liquid chromatography (HPLC) using chiral stationary phases (Chiralcel OD) confirms exceptionally high enantiomeric purity (>99.9%) in pharmaceutical-grade material, critical for consistent receptor binding profiles [2]. The compound's lipophilicity (logP ≈ 5.22) contributes to its membrane permeability and central nervous system penetration, while its amine functionality enables reversible binding to plasma proteins, particularly α1-acid glycoprotein variants [5] [7].
Table 1: Structural and Physicochemical Properties of Deramciclane Fumarate
Property | Specification |
---|---|
Systematic Name | (1R,2S,4R)-(−)-N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo[2.2.1]hept-2-yl)oxy)ethanamine (2E)-but-2-enedioate |
Molecular Formula | C₂₄H₃₅NO₅ |
Molecular Weight | 417.54 g/mol |
CAS Registry Number | 120444-72-6 |
Enantiomeric Configuration | (1R,2S,4R) |
Enantiomeric Purity | >99.9% |
Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
LogP (Predicted) | 5.22 |
Salt Stoichiometry | 1:1 (base:fumaric acid) |
Deramciclane fumarate exhibits a multifaceted receptor interaction profile centered on serotonergic and glutamatergic systems. It functions as a high-affinity antagonist at serotonin 5-hydroxytryptamine 2A (5-HT₂A) receptors and an inverse agonist at 5-hydroxytryptamine 2C (5-HT₂C) receptors, with half-maximal inhibitory concentration (IC₅₀) values of 168 nanomolar for 5-HT₂C inverse agonism in phosphoinositide hydrolysis assays [1] [3]. This inverse agonist activity is evidenced by its capacity to reduce basal phosphoinositide hydrolysis by up to 33% (EC₅₀ = 93 nanomolar) in choroid plexus tissue, indicating constitutive receptor suppression beyond neutral antagonism [3]. In vivo positron emission tomography studies demonstrate significant dose-dependent occupancy of both 5-HT₂A (up to 78%) and 5-HT₂C (up to 79%) receptors following administration, with maximal occupancy achieved within 2–4 hours post-dosing [3] [8].
Beyond serotonergic modulation, deramciclane inhibits N-methyl-D-aspartate (NMDA) receptor function, acting as a low-affinity channel blocker that attenuates glutamate-induced calcium influx [9]. This NMDA receptor antagonism contributes to its neuroprotective potential and distinguishes its mechanism from classical benzodiazepines. Additionally, deramciclane functions as a gamma-aminobutyric acid (GABA) reuptake inhibitor at neuronal synapses, increasing synaptic GABA concentrations without direct modulation of GABAₐ receptors [1] [9]. The combined 5-HT₂A antagonism, 5-HT₂C inverse agonism, NMDA receptor inhibition, and GABA reuptake blockade creates a unique multi-target pharmacological signature that underlies its anxiolytic efficacy while potentially minimizing sedative and muscle relaxant side effects associated with benzodiazepines [1] [3] [9].
Table 2: Receptor Interaction Profile and Functional Effects
Target | Interaction | Functional Effect | Potency (IC₅₀/EC₅₀) | In Vivo Occupancy |
---|---|---|---|---|
5-HT₂A Receptor | Competitive Antagonist | Blocks serotonin-induced signaling | Not reported | Up to 78% (10 mg/kg) |
5-HT₂C Receptor | Inverse Agonist | Suppresses constitutive activity | 93–168 nanomolar | Up to 79% (10 mg/kg) |
NMDA Receptor | Channel Blocker | Attenuates calcium influx | Micromolar range | Not quantified |
GABA Transporter | Reuptake Inhibitor | Increases synaptic GABA availability | Not reported | Not applicable |
Deramciclane fumarate exhibits distinct pharmacodynamic properties when compared to established anxiolytics like buspirone (a partial 5-HT₁A agonist) and ritanserin (a potent 5-HT₂A/₂C antagonist). While all three compounds modulate serotonergic pathways, deramciclane uniquely combines 5-HT₂A antagonism with 5-HT₂C inverse agonism, whereas ritanserin functions primarily as a neutral antagonist at both subtypes [3] [4]. This inverse agonist property at 5-HT₂C receptors enables deramciclane to suppress constitutive receptor signaling – a mechanistic advantage over pure antagonists that may explain its reduced propensity for receptor desensitization during chronic administration [3]. Autoradiographic studies confirm that unlike many antidepressants and antipsychotics, prolonged deramciclane treatment (14 days) does not significantly alter [¹²⁵I]DOI (agonist) or [³H]mesulergine (antagonist) binding to 5-HT₂C receptors in choroid plexus, indicating an absence of receptor down-regulation [3].
Dopaminergic effects further differentiate these agents. Microdialysis studies in freely moving rats demonstrate that deramciclane (≤10 milligrams/kilogram) produces minimal changes in extracellular dopamine in the nucleus accumbens or striatum, unlike the pronounced dopamine elevation induced by D-amphetamine [4]. However, at higher doses (30 milligrams/kilogram), deramciclane increases accumbal dopamine alongside metabolites 3,4-dihydroxyphenylacetic acid and homovanillic acid – an effect resembling buspirone rather than typical neuroleptics [4] [10]. This contrasts sharply with ritanserin, which lacks significant dopaminergic effects at therapeutic doses. The dopamine receptor occupancy profile also differs substantially: buspirone exhibits modest occupancy at both dopamine D3 (DRD3) and D2 (DRD2) receptors (~25% at 60–120 milligrams in humans), while deramciclane's primary dopaminergic activity appears restricted to high-dose metabolite interactions [10].
Clinically, these mechanistic differences translate to divergent therapeutic profiles. Deramciclane maintains anxiolytic efficacy without buspirone's dopamine-mediated side effects (e.g., dizziness, drowsiness) or ritanserin's prolactin-elevating potential [4] [10]. Its NMDA receptor inhibition and GABA reuptake blockade provide additional mechanisms absent in both comparators, potentially broadening its therapeutic scope to stress-related disorders involving glutamatergic dysregulation [1] [9].
Table 3: Comparative Pharmacodynamics of Anxiolytic Agents
Pharmacological Feature | Deramciclane Fumarate | Buspirone | Ritanserin |
---|---|---|---|
Primary Serotonergic Target | 5-HT₂A Antagonist / 5-HT₂C Inverse Agonist | 5-HT₁A Partial Agonist | 5-HT₂A/₂C Antagonist |
Dopaminergic Effects (Acute) | Minimal at therapeutic doses; Increases at 30 mg/kg | Dose-dependent occupancy at D3/D2 receptors | Negligible |
GABAergic Modulation | Reuptake Inhibition | None | None |
Glutamatergic Modulation | NMDA Receptor Antagonism | None | None |
Receptor Regulation (Chronic) | No 5-HT₂A/₂C down-regulation | 5-HT₁A desensitization | Not reported |
Key Differentiating Mechanism | Multi-target: 5-HT, GABA, Glutamate | Selective 5-HT₁A partial agonism | Selective 5-HT₂A/₂C antagonism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7